molecular formula C19H20N2O3 B2486332 2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide CAS No. 850904-68-6

2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide

Cat. No. B2486332
CAS RN: 850904-68-6
M. Wt: 324.38
InChI Key: WXISVWQVPQEAII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, starting from basic precursors like benzoic acid or 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-3-carbaldehyde. Techniques such as Sonogashira cross-coupling and cyclization processes are commonly employed. For instance, derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized through condensation reactions involving substituted aryl aldehydes and specific acetic acids in the presence of catalysts like sodium acetate, acetic anhydride, and zinc oxide (Rao et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is characterized through advanced spectral data, including 1H NMR, 13C NMR, and LCMS, complemented by elemental analysis. This detailed characterization aids in confirming the chemical structure and understanding the molecular interactions within the compounds (Rao et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving this compound showcase its reactivity and potential for generating diverse derivatives. For instance, Smiles-type rearrangements have been observed under certain conditions, leading to unexpected products and providing insights into the compound's chemical behavior (Sirakanyan et al., 2015). This reactivity is crucial for developing new synthetic methods and understanding the compound's applications.

Physical Properties Analysis

While specific physical properties of "2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide" are not detailed in the available literature, studies on similar compounds emphasize the importance of solubility, melting points, and stability. These physical properties are essential for practical applications, influencing solubility in various solvents and stability under different conditions.

Chemical Properties Analysis

The chemical properties of such compounds, including their reactivity, stability, and interactions with other molecules, are determined through experimental studies. The compound's ability to undergo various chemical reactions, such as cyclization, condensation, and rearrangements, reflects its chemical versatility and potential for modification (Sirakanyan et al., 2015).

Scientific Research Applications

Synthesis and Medicinal Applications :Compounds structurally related to 2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide have been synthesized for various medicinal applications. For instance, derivatives of isoquinoline have shown promise in the treatment of diseases like Japanese encephalitis due to their antiviral and antiapoptotic effects. The therapeutic potential of such compounds is significant, with studies demonstrating their efficacy in reducing viral load and increasing survival rates in infected models (Ghosh et al., 2008).

Antitumor Activity :Another area of application is in the synthesis of quinazolinone analogues, which have been evaluated for their antitumor activity. The structural framework of compounds similar to the one has been foundational in designing molecules that exhibit significant in vitro antitumor activities. This highlights the potential for these compounds to contribute to the development of new cancer therapies (Al-Suwaidan et al., 2016).

Material Science and Imaging :In the field of material science and imaging, certain derivatives of isoquinoline have been utilized in PET imaging to study brain function and pathology. For example, compounds like 18F-FEAC and 18F-FEDAC have been used in PET studies to visualize the increase in translocator protein expression in the infarcted brain, demonstrating the utility of these compounds in neurological research and diagnostics (Yui et al., 2010).

Mechanism of Action

Target of Action

The compound, also known as F0556-0104, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that F0556-0104 may also interact with various targets.

Mode of Action

Indole derivatives, to which f0556-0104 belongs, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that F0556-0104 may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that F0556-0104 may influence a variety of biochemical pathways.

Result of Action

Given the range of biological activities associated with indole derivatives , it is likely that F0556-0104 may have diverse molecular and cellular effects.

properties

IUPAC Name

2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-6-8-14(9-7-13)20-18(22)12-24-17-5-3-4-16-15(17)10-11-21(2)19(16)23/h3-9H,10-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXISVWQVPQEAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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